molecular formula C12H16O4 B1366208 Ethyl 2,5-dimethoxyphenylacetate CAS No. 66469-86-1

Ethyl 2,5-dimethoxyphenylacetate

Cat. No. B1366208
CAS RN: 66469-86-1
M. Wt: 224.25 g/mol
InChI Key: RNNQUXSAPFQIOP-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethoxyphenylacetate is an ester . It is an organic building block used in chemical synthesis .


Molecular Structure Analysis

The molecular formula of Ethyl 2,5-dimethoxyphenylacetate is C12H16O4 . Its average mass is 224.253 Da and its monoisotopic mass is 224.104858 Da .


Physical And Chemical Properties Analysis

Ethyl 2,5-dimethoxyphenylacetate has a density of 1.1±0.1 g/cm³ . Its boiling point is 309.6±27.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.0±3.0 kJ/mol . The flash point is 133.3±23.8 °C . The index of refraction is 1.494 .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • In Vivo Metabolism Studies : Ethyl 2,5-dimethoxyphenylacetate is a compound related to the metabolism of psychoactive substances. For instance, in a study on 4-bromo-2,5-dimethoxyphenethylamine (2C-B), metabolites including 4-bromo-2,5-dimethoxyphenylacetic acid were identified, highlighting its role in deamination and oxidation pathways in rats (Kanamori et al., 2002).

Chemical Synthesis and Drug Development

  • Large-Scale Synthesis for Therapeutic Purposes : Ethyl 2,5-dimethoxyphenylacetate derivatives have been synthesized for potential therapeutic applications. For instance, Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, designed for the treatment of hyperproliferative disorders and cancer, demonstrates the versatility of these compounds in drug development (Kucerovy et al., 1997).

  • Synthesis of Bridged 3-benzazepine Derivatives : Research shows the synthesis of bridged 3-benzazepine derivatives from compounds like Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, indicating its use in creating structurally complex and potentially pharmacologically active molecules (Gentles et al., 1991).

  • Antioxidant Compound Synthesis : Studies have investigated the enzymatic modification of dimethoxyphenol compounds, like 2,6-Dimethoxyphenol, to create dimers with high antioxidant capacity. This indicates the potential of ethyl 2,5-dimethoxyphenylacetate in synthesizing bioactive compounds with antioxidant properties (Adelakun et al., 2012).

Analytical Chemistry

  • Vibrational Spectral Investigation for Pharmaceutical Analysis : Ethyl 2,5-dimethoxyphenylacetate and its derivatives are also used in analytical chemistry, particularly in vibrational spectral investigations to determine pharmaceutical activity. For example, Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate was studied using FT-IR and FT-Raman analysis, aiding in understanding the electronic structure and potential pharmaceutical applications of these compounds (Amalanathan et al., 2015).

Safety And Hazards

Ethyl 2,5-dimethoxyphenylacetate is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

ethyl 2-(2,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-16-12(13)8-9-7-10(14-2)5-6-11(9)15-3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNQUXSAPFQIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407848
Record name Ethyl 2,5-dimethoxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dimethoxyphenylacetate

CAS RN

66469-86-1
Record name Ethyl 2,5-dimethoxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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